N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine
Description
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring. The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound’s chemical properties and biological activity.
Properties
IUPAC Name |
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4/c1-13(14-5-6-16(18(19)20)22-12-14)23-15-7-10-24(11-8-15)17-4-2-3-9-21-17/h2-6,9,12-13,15,18,23H,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBPWMHFOQTPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)F)NC2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine typically involves multiple steps, including the introduction of the difluoromethyl group and the formation of the piperidine ring. One common approach is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. These reagents facilitate the formation of C(sp^2)–CF_2H and C(sp^3)–CF_2H bonds under both stoichiometric and catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of metal-based catalysts and specific reaction conditions to streamline the process. The precise site-selective installation of the difluoromethyl group onto large biomolecules, such as proteins, is an exciting development in this field .
Chemical Reactions Analysis
Types of Reactions
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine and piperidine rings.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways or receptors.
Mechanism of Action
The mechanism of action of N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Difluoromethyl phenyl sulfide: This compound is more lipophilic than thiophenol and has different hydrogen-bonding properties.
[Difluoro(pyridinyl)methyl]phosphonates: These compounds are used in the synthesis of biologically active molecules and have unique properties due to the presence of both pyridine and phosphonate groups.
Uniqueness
N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-1-pyridin-2-ylpiperidin-4-amine stands out due to its specific combination of a difluoromethyl group with a pyridine and piperidine ring. This structure imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
